4,4'-Biphenyldiacetonitrile

Description

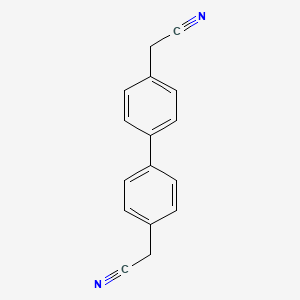

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[4-(cyanomethyl)phenyl]phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c17-11-9-13-1-5-15(6-2-13)16-7-3-14(4-8-16)10-12-18/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GICPRLWIFVXEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)C2=CC=C(C=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00291214 | |

| Record name | 4,4'-Biphenyldiacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7255-83-6 | |

| Record name | 4,4'-Biphenyldiacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Biphenyldiacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Derivatization

Established Synthetic Routes to 4,4'-Biphenyldiacetonitrile

Traditional methods for synthesizing this compound primarily rely on the functionalization of pre-existing biphenyl (B1667301) frameworks. These routes are well-documented and often involve nucleophilic substitution reactions on halogenated precursors.

A prevalent and straightforward method for preparing this compound involves the use of halogenated biphenyl precursors, most commonly 4,4'-bis(chloromethyl)biphenyl or 4,4'-bis(bromomethyl)biphenyl. This synthesis pathway is a classic example of a nucleophilic substitution reaction, where a cyanide nucleophile displaces the halide leaving group.

The precursor, 4,4'-bis(chloromethyl)biphenyl, can be synthesized from biphenyl through chloromethylation, a reaction that introduces the chloromethyl groups onto the biphenyl core. researchgate.netresearchgate.net This reaction often utilizes formaldehyde (B43269) and hydrogen chloride in the presence of a catalyst. researchgate.net Once the halogenated precursor is obtained, it is reacted with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), typically in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reaction proceeds via an SN2 mechanism, leading to the formation of the desired dinitrile product.

A series of 4,4'-bis(alkyloxy/phenoxy methyl biphenyl) compounds has been synthesized using 4,4'-bis(chloromethyl)-biphenyl (BCMB) as the starting material, demonstrating the utility of this precursor in nucleophilic substitution reactions. researchgate.net

Table 1: Example of Nucleophilic Substitution for this compound Synthesis

| Precursor | Reagent | Solvent | General Conditions | Product |

|---|---|---|---|---|

| 4,4'-bis(chloromethyl)biphenyl | Sodium Cyanide (NaCN) | Dimethylformamide (DMF) | Elevated Temperature | This compound |

| 4,4'-bis(bromomethyl)biphenyl | Potassium Cyanide (KCN) | Dimethyl Sulfoxide (DMSO) | Stirring at room or elevated temperature | This compound |

Cyanation reactions represent a broad class of chemical transformations that introduce a nitrile (-CN) group into an organic molecule. While the nucleophilic substitution described above is a form of cyanation, other established methods like the Rosenmund-von Braun and Sandmeyer reactions are also noteworthy, although they typically target the cyanation of aryl halides directly on the aromatic ring rather than a benzylic position.

The palladium-catalyzed coupling of cyanide with aryl (pseudo)halides offers a milder and more functional-group-tolerant alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. nih.gov The first palladium-catalyzed cyanation was reported four decades ago by Takagi. nih.gov However, these reactions can be challenging due to catalyst deactivation by the cyanide ion. nih.govresearchgate.net

Novel Approaches in the Synthesis of this compound

Recent advancements in synthetic organic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for synthesizing nitriles, which are applicable to the formation of this compound.

Modern synthetic strategies increasingly rely on transition-metal catalysis to achieve C-C bond formation with high efficiency and selectivity. orgchemres.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for constructing the biphenyl core itself from aryl boronic acids and aryl halides. nih.govresearchgate.netresearchgate.net Following the formation of the biphenyl skeleton, catalytic cyanation methods can be employed.

Palladium-catalyzed cyanation of aryl halides is a prominent method for preparing benzonitriles. researchgate.net These reactions typically involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by a halide/cyanide exchange and reductive elimination to yield the nitrile product. researchgate.netnih.gov A significant challenge is the potential for catalyst deactivation by excess cyanide. researchgate.net To circumvent this, various strategies have been developed, including the use of specific ligands, co-catalysts, or cyanide sources with low solubility. nih.govresearchgate.net

Table 2: Overview of Palladium Catalysts and Ligands in Cyanation Reactions

| Palladium Source | Ligand | Cyanide Source | Key Features |

|---|---|---|---|

| Pd(OAc)2 | XPhos | K4[Fe(CN)6] | Effective for aryl chlorides at modest catalyst loadings. nih.gov |

| Pd2(dba)3 | dppf | Zn(CN)2 | Commonly used system with wide applicability. nih.gov |

| [(allyl)PdCl]2 | tBuXPhos | NaCN | Requires activation; susceptible to cyanide poisoning. nih.gov |

| [Pd(PPh3)4] | Triphenylphosphine (integrated) | [11C]HCN | Used in radiolabeling, often requires harsh conditions. nih.gov |

Nickel-based catalytic systems have also emerged as a cost-effective alternative to palladium for cyanation reactions, showing high efficiency for a range of aryl halides. organic-chemistry.org

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.comwjpmr.comnih.gov In the context of this compound synthesis, this involves several key areas of innovation.

One major focus is the replacement of highly toxic cyanide sources like NaCN and KCN with safer alternatives. Potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic food additive, has been successfully employed as a cyanide source in palladium-catalyzed reactions. nih.govgoogle.com This approach significantly improves the safety profile of the synthesis. Other less toxic sources include cuprous thiocyanate, which is inexpensive and non-toxic. tcichemicals.com

The choice of solvent is another critical aspect of green chemistry. unibo.it Efforts are being made to replace traditional volatile organic compounds with greener solvents, such as water or ionic liquids. For instance, a method for chloromethylating biphenyl, a precursor to the target molecule, has been developed using a recyclable, temperature-dependent phase-separation system in aqueous media. researchgate.net

Furthermore, the development of highly efficient and recyclable catalysts aligns with green chemistry principles by minimizing waste. sciencepublishinggroup.com Electrochemical methods, which use electricity to drive chemical reactions, also represent a sustainable approach, potentially using acetonitrile (B52724) itself as a cyanation reagent under catalyst-free conditions. rsc.org

Anion Chemistry and Subsequent Chemical Transformations of this compound

The chemical reactivity of this compound is significantly influenced by the two methylene (B1212753) (-CH₂-) groups, which are positioned between the biphenyl rings and the electron-withdrawing nitrile groups. The protons on these methylene carbons are acidic and can be removed by a suitable base to form a resonance-stabilized carbanion.

The formation of this dianion creates a potent nucleophile, which can be utilized in a variety of subsequent chemical transformations. For example, the dianion can react with electrophiles, such as alkyl halides, in a nucleophilic substitution reaction. This allows for the introduction of alkyl chains at the α-position to the nitrile groups, leading to the synthesis of more complex, substituted biphenyl derivatives.

This reactivity makes this compound a valuable building block for constructing larger molecular architectures. The nucleophilic attack of anions is a fundamental reaction in organic synthesis, and the dianion of this compound provides two reactive centers for such transformations. nih.gov The stability and reactivity of such anions are central to their synthetic utility. chemrxiv.orgresearchgate.net

Generation and Reactivity of this compound Anions

The generation of anions from this compound is typically achieved through deprotonation of the α-carbon atoms adjacent to the nitrile groups. The presence of the electron-withdrawing nitrile group increases the acidity of the methylene protons, facilitating their removal by a suitable base.

In a representative synthetic approach, the anion of this compound is formed using a strong base such as sodium methoxide (B1231860) in a non-protic solvent like toluene. The reaction mixture is heated under an inert atmosphere, such as nitrogen, to drive the deprotonation to completion, resulting in a clear solution of the corresponding dianion. cdnsciencepub.com This nucleophilic species is a key intermediate for subsequent derivatization steps.

| Parameter | Condition | Source |

| Starting Material | This compound | cdnsciencepub.com |

| Base | Sodium Methoxide | cdnsciencepub.com |

| Solvent | Toluene | cdnsciencepub.com |

| Atmosphere | Nitrogen | cdnsciencepub.com |

| Condition | Reflux | cdnsciencepub.com |

The resulting anion is a potent nucleophile, capable of reacting with a variety of electrophiles to form new carbon-carbon bonds, which is fundamental to the construction of more elaborate molecular frameworks.

Reactions with Carbonyl Compounds for Advanced Intermediates

The nucleophilic anion of this compound readily reacts with electrophilic carbonyl compounds. A notable example is its reaction with dimethyl carbonate. cdnsciencepub.com In this process, the initially formed anion attacks the electrophilic carbonyl carbon of dimethyl carbonate. This reaction is typically performed in the same reaction vessel following the anion generation. The mixture is refluxed for several hours to ensure the reaction proceeds to completion, yielding an advanced intermediate. cdnsciencepub.com This type of reaction effectively adds a carbomethoxy group to the α-carbon positions, transforming the original diacetonitrile into a more functionalized diester derivative.

| Reactant 1 | Reactant 2 | Resulting Intermediate Class | Source |

| This compound Anion | Dimethyl Carbonate | Diester | cdnsciencepub.com |

This step is crucial as it sets the stage for further functionalization, such as the introduction of additional cyano groups.

Formation of Polycyanated Derivatives

Building upon the reaction with carbonyl compounds, polycyanated derivatives of this compound can be synthesized. Following the reaction with dimethyl carbonate, the resulting intermediate is treated with a cyanating agent, such as cyanogen (B1215507) chloride, without isolation. cdnsciencepub.com

The introduction of cyanogen chloride into the cooled reaction mixture leads to the displacement of the methoxy (B1213986) groups and the formation of a tetracyanated product, specifically Dimethyl 4,4'-biphenyl-α,α,α',α'-tetracyanodiacetate. cdnsciencepub.com This reaction significantly increases the extent of cyanation on the biphenyl scaffold, leading to the formation of a polycyanated derivative. cdnsciencepub.com This compound serves as a direct precursor to more complex structures like dihydro-tetracyanodiphenoquinodimethane (dihydro-TCNDQ) through subsequent hydrolysis and decarboxylation steps. cdnsciencepub.com

| Intermediate | Cyanating Agent | Final Product | Source |

| Product of anion reaction with dimethyl carbonate | Cyanogen Chloride | Dimethyl 4,4'-biphenyl-α,α,α',α'-tetracyanodiacetate | cdnsciencepub.com |

This multi-step, one-pot synthesis provides an efficient pathway to highly functionalized and electronically significant polycyanated biphenyl systems.

4,4 Biphenyldiacetonitrile As a Key Linker in Covalent Organic Frameworks Cofs

Principles of COF Synthesis Utilizing 4,4'-Biphenyldiacetonitrile

The synthesis of COFs using this compound as a building block primarily relies on condensation reactions that form stable, extended two-dimensional (2D) networks. The nitrile groups of this linker provide the active hydrogen sites necessary for these reactions.

Knoevenagel Condensation Reactions in COF Construction

The Knoevenagel condensation is a powerful C-C bond-forming reaction in organic chemistry and has been effectively adapted for the synthesis of crystalline COFs. sciensage.inforesearchgate.net The reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. acs.orgwikipedia.org In the context of COF synthesis, this compound serves as the active methylene (B1212753) component, reacting with multitopic aldehydes to form a porous, olefin-linked framework. sciensage.infoacs.org This approach is advantageous for creating highly conjugated and chemically stable COF structures.

The mechanism of the Knoevenagel condensation for COF synthesis begins with the deprotonation of the α-carbon of this compound by a basic catalyst, such as an amine. acs.org This step forms a resonance-stabilized carbanion or enolate. ntu.edu.sg This nucleophilic carbanion then attacks a carbonyl carbon of an aldehyde co-reactant (e.g., a tetrabenzaldehyde). acs.org The resulting intermediate subsequently undergoes dehydration to form a stable vinylene (C=C) linkage, eliminating a molecule of water. acs.orgntu.edu.sg

From a kinetic standpoint, the formation of COFs is a balance between the rate of the chemical bond formation and the rate of crystallization. The reaction is typically reversible, which allows for "error-checking" and self-healing, leading to the formation of a thermodynamically stable, crystalline framework rather than an amorphous polymer. frontiersin.org The synthesis is generally performed under conditions that allow for slow, controlled growth to ensure high crystallinity. Factors such as monomer concentration, temperature, and choice of catalyst can influence the reaction kinetics and, consequently, the quality of the resulting COF. nih.govrsc.org While COFs are synthesized under thermodynamic control, similar porous organic polymers (POPs) are often formed under kinetic control, which typically results in amorphous materials. frontiersin.org

The choice of co-reactant, specifically the aldehyde monomer, is critical in determining the geometry, porosity, and functionality of the final COF. When this compound is reacted with a tetratopic aldehyde (a molecule with four aldehyde groups), a [2+4] cycloaddition type polymerization occurs, leading to a 2D network.

A significant development in this area is the use of chiral tetrabenzaldehydes as co-reactants. For instance, the Knoevenagel polycondensation of this compound with a chiral tetrabenzaldehyde derived from dibinaphthyl-22-crown-6 has been successfully used to prepare olefin-linked chiral COFs (CCOFs). sciensage.infoacs.org The inherent chirality of the aldehyde monomer is transferred to the extended framework, creating a chiral porous environment. These CCOFs have shown potential in applications such as enantioselective sensing. acs.org The presence of specific functional groups on the co-reactant, such as the crown ether moiety in this example, imparts unique functionalities to the COF, enabling specific host-guest interactions. acs.org

Solvothermal Synthesis Approaches

Solvothermal synthesis is the most widely employed method for preparing high-quality, crystalline COFs. nih.gov This technique involves heating the monomer reactants in a sealed vessel containing a high-boiling-point solvent or a mixture of solvents at temperatures typically above 100°C for several days. nih.govnih.gov The elevated temperature and pressure facilitate the reversible condensation reaction and promote the crystallization process, leading to a well-ordered framework.

Structural Design and Topological Control in this compound-Based COFs

The geometry of the building blocks is a key determinant of the resulting COF's topology. The linear, rigid nature of the biphenyl (B1667301) unit in this compound makes it an excellent linker for creating extended, predictable network structures.

Formation of Two-Dimensional Layered Tetragonal Structures

When a linear C2-symmetric linker like this compound reacts with a C4-symmetric tetratopic monomer, such as a tetrabenzaldehyde, the resulting network typically adopts a two-dimensional layered structure with a tetragonal (sql) topology. sciensage.infoacs.org In this arrangement, the tetrabenzaldehyde acts as a four-connecting node, and the this compound acts as a linear linker between these nodes, forming square-shaped pores.

These 2D layers then stack upon one another, primarily through non-covalent van der Waals forces and π-π interactions between the aromatic rings of adjacent layers, to form a stable, three-dimensional crystalline solid. mdpi.com The specific stacking mode (e.g., eclipsed AA or staggered AB) can influence the material's properties, including its porosity and electronic characteristics. Experimental work has confirmed the formation of 2D layered tetragonal structures in COFs synthesized from this compound and a chiral tetrabenzaldehyde. sciensage.infoacs.org This precise topological control, dictated by the symmetry of the monomers, is a hallmark of reticular chemistry and allows for the rational design of COFs with desired pore sizes and shapes.

Interactive Data Table: Synthesis Parameters for a this compound-Based COF

The following table summarizes typical experimental conditions for the synthesis of a chiral COF (CCOF-SJTU-2) using this compound. sciensage.infoacs.org

| Parameter | Value |

| Linker 1 (Nitrile) | This compound |

| Linker 2 (Aldehyde) | Chiral Tetrabenzaldehyde of Dibinaphthyl-22-crown-6 |

| Synthesis Method | Solvothermal Condensation |

| Solvent System | Mesitylene / 1,4-Dioxane (1:1 v/v) |

| Catalyst | 6 M Acetic Acid (aq.) |

| Temperature | 120 °C |

| Reaction Time | 3 days |

| Resulting Topology | 2D Layered Tetragonal |

Engineering of Sp2-Carbon Conjugated Frameworks

The synthesis of fully π-conjugated Covalent Organic Frameworks, often termed sp2-carbon conjugated COFs (sp2c-COFs), is a significant area of materials science, and this compound is a key linker in this endeavor. These frameworks are constructed entirely from sp2-hybridized carbon atoms, leading to extended electronic delocalization across the two-dimensional lattice. This conjugation imparts unique optoelectronic properties and enhances charge carrier mobility.

The primary method for integrating this compound into these frameworks is the Knoevenagel condensation reaction. This reaction occurs between a molecule with an active methylene group, such as the acetonitrile (B52724) moieties of this compound, and an aldehyde-containing monomer. The base-catalyzed reaction forms a new carbon-carbon double bond (C=C), also known as a vinylene or olefin linkage.

For example, a two-dimensional crystalline sp2c-COF was synthesized through the condensation of tetrakis(4-formylphenyl)pyrene and 1,4-phenylenediacetonitrile, a molecule structurally similar to this compound. nih.gov This reaction creates a fully π-conjugated framework where the C=C linkages connect the aromatic units into a regular, porous lattice. nih.gov The resulting material exhibits semiconducting properties with a discrete band gap. nih.gov Similarly, this compound is employed to create robust olefin-linked COFs, valued for their high stability and continuous π-conjugation. researchgate.net

Integration of Donor-Acceptor (D-A) Structures

The electronic properties of COFs can be precisely tuned by creating donor-acceptor (D-A) architectures. This is achieved by combining electron-rich (donor) building blocks with electron-deficient (acceptor) building blocks within the same framework. Such structures facilitate intramolecular charge transfer, which is beneficial for applications in photocatalysis and optoelectronics.

This compound can be a crucial component in forming these D-A systems. In one such architecture, it was condensed with tri(4-formylphenyl)amine, an electron-rich donor molecule. researchgate.net The resulting COF exhibits visible light absorption between 400–530 nm and a strong emission at 542 nm. researchgate.net In this framework, the tri(4-formylphenyl)amine units act as the electron donor, while the biphenyl core of the linker facilitates charge transport, and the electron-withdrawing nature of the cyano groups on the vinylene linkage serves as the acceptor component. This strategic combination of donor and acceptor moieties within a highly ordered, porous structure makes these materials highly effective for applications such as visible-light-induced hydrogen production from water when combined with a co-catalyst like TiO2–Pt. researchgate.net

Post-Synthetic Modifications of this compound-Derived COFs

Reduction of Olefin Linkages to Carbon-Carbon Single Bonds

The conversion of olefin linkages to single bonds is a significant post-synthetic modification that alters the electronic and physical properties of the COF. This reduction can be achieved through chemical methods, typically using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).

A notable example involves a chiral COF, designated CCOF-18, which was synthesized via the Knoevenagel polycondensation of a chiral tetrabenzaldehyde with this compound. researchgate.net The resulting olefin-linked framework was subsequently treated to reduce the C=C bonds. This process transformed the original material into a new framework, CCOF-18-R, where the vinylene linkages were converted to carbon-carbon single bonds. researchgate.net This transformation demonstrates that the robust covalent nature of the COF backbone can withstand chemical treatment, allowing for targeted modifications of the linking groups.

Preservation of Crystallinity and Porosity upon Transformation

A critical challenge in the post-synthetic modification of COFs is the preservation of their defining characteristics: crystallinity and porosity. nih.gov Amorphous or collapsed structures would lose the benefits of a well-defined pore structure and ordered framework.

The reduction of the olefin-linked CCOF-18 to the C-C single-bonded CCOF-18-R is an excellent example of a successful crystal-to-crystal transformation. researchgate.net Detailed characterization of the material before and after the reduction confirmed that CCOF-18-R retained high crystallinity and porosity. researchgate.net Such a transformation, where the long-range order and porous nature of the material are maintained, is crucial for developing functional materials. The preservation of these properties ensures that the modified COF can still be used in applications that rely on molecular sieving, gas storage, or catalysis within a well-defined and accessible porous environment. This successful modification highlights the robustness of frameworks constructed using this compound and the viability of PSM to create new materials with distinct properties.

Exploration in Coordination Chemistry and Metal Organic Frameworks Mofs

4,4'-Biphenyldiacetonitrile as a Potential Ligand for Metal Coordination

As a ligand, this compound offers two nitrile functionalities separated by a rigid biphenyl (B1667301) spacer. This arrangement allows it to bridge metal centers, leading to the formation of coordination polymers, or to coordinate to a single metal center in a chelating fashion, although the latter is less common for dinitriles with a large spacer.

Nitrile groups are versatile ligands in coordination chemistry, typically binding to metal ions in a monodentate, end-on fashion through the nitrogen lone pair. The metal-nitrile bond can be described by a combination of σ-donation from the nitrogen lone pair to an empty metal orbital and π-back-donation from a filled metal d-orbital to the π* orbitals of the C≡N triple bond. The extent of π-back-donation influences the strength of the metal-nitrile bond and can be observed through changes in the C≡N stretching frequency in infrared spectroscopy.

While chelation, the coordination of a single ligand to a metal center through two or more donor atoms, is common for ligands with donor atoms in close proximity, it is sterically challenging for a rigid, linear ligand like this compound. The significant distance and lack of flexibility between the two nitrile groups make it highly unlikely for both to coordinate to the same metal ion simultaneously in a classic chelating manner. Instead, it is far more likely to act as a bridging ligand between two different metal centers.

However, in specific circumstances, such as with large metal ions or in the presence of other supporting ligands that enforce a particular geometry, a macrocyclic-type chelation could be envisioned, though no such examples have been reported to date. The primary coordination mode remains as a bridging ligand.

Discrete coordination compounds are distinct, well-defined molecules formed from a central metal ion and one or more surrounding ligands. While this compound is predisposed to forming extended polymeric structures due to its bridging nature, the formation of discrete compounds is also plausible under specific synthetic conditions.

The formation of discrete coordination compounds versus coordination polymers can often be controlled by the stoichiometry of the reactants, the choice of solvent, and the presence of competing ligands. For instance, using a large excess of the metal salt relative to the this compound ligand could favor the formation of discrete complexes where the ligand is coordinated to one or two metal centers that are also coordinated by other solvent molecules or counter-ions.

The geometry of these discrete compounds would be dictated by the preferred coordination number and geometry of the metal ion. For example, a square planar metal center like Pt(II) or Pd(II) could potentially form a discrete binuclear complex with two this compound ligands bridging the two metal centers.

Table 1: Potential Coordination Geometries in Discrete Binuclear Complexes with this compound

| Metal Ion Geometry | Potential Complex Structure | Description |

| Linear | [M(L)X]₂ (X = ancillary ligand) | Two metal centers bridged by two this compound ligands. |

| Square Planar | [M₂(L)₂(X)₄] | Two square planar metal centers bridged by two this compound ligands. |

| Tetrahedral | [M₂(L)₂(X)₄] | Two tetrahedral metal centers bridged by two this compound ligands. |

| Octahedral | [M₂(L)₂(X)₈] | Two octahedral metal centers bridged by two this compound ligands. |

Note: L = this compound

Strategies for Incorporating Biphenyl-based Nitrile Linkers into MOF Architectures

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters (nodes) connected by organic ligands (linkers). The rigid and linear nature of this compound makes it an attractive candidate for a linker in MOF synthesis.

The design of MOFs relies on the principles of reticular chemistry, where the geometry of the metal node and the organic linker dictates the topology of the resulting framework. For the creation of robust and porous MOFs, linkers should ideally possess the following characteristics:

Rigidity: Rigid linkers lead to more predictable and stable framework structures with permanent porosity. The biphenyl core of this compound provides this necessary rigidity.

Defined Geometry: The linear geometry of this compound is well-defined, which aids in the predictable assembly of the MOF structure.

Strong Coordinating Groups: The terminal nitrile groups provide the necessary coordination sites to bind to the metal nodes.

The length of the linker is also a critical factor in determining the pore size of the MOF. The extended biphenyl structure of this compound would be expected to produce MOFs with relatively large pores.

Hydrothermal and solvothermal synthesis are common methods for the preparation of MOFs. These techniques involve heating a mixture of the metal salt, the organic linker, and a solvent in a sealed container at elevated temperatures and pressures. The choice of solvent is crucial and can influence the final structure of the MOF.

A typical hydrothermal synthesis for a MOF using this compound as a linker would involve:

Reactants: A metal salt (e.g., zinc nitrate, copper nitrate) and this compound.

Solvent: Often a high-boiling point solvent such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF), sometimes mixed with water or ethanol.

Conditions: The mixture is sealed in a Teflon-lined autoclave and heated to temperatures typically ranging from 80 to 200 °C for a period of hours to days.

Product Isolation: After cooling, the crystalline MOF product is isolated by filtration, washed with fresh solvent, and dried.

The most common biphenyl-derived linkers used in MOF synthesis are the biphenyl dicarboxylic acids, such as 4,4'-biphenyldicarboxylic acid (BPDC). A comparison between this compound and BPDC highlights the key differences in their potential as MOF linkers.

Table 2: Comparison of this compound and 4,4'-Biphenyldicarboxylic Acid as MOF Linkers

| Feature | This compound | 4,4'-Biphenyldicarboxylic Acid (BPDC) |

| Coordinating Group | Nitrile (-C≡N) | Carboxylate (-COOH) |

| Coordination Mode | Typically monodentate, linear | Can be monodentate, bidentate chelating, or bidentate bridging |

| Coordination Strength | Generally weaker than carboxylates | Generally stronger and more versatile coordination |

| Directionality | Highly directional (linear) | More flexible coordination geometries |

| Framework Stability | Potentially lower due to weaker coordination | Typically forms robust and stable MOFs |

| Potential for Open Metal Sites | The linear coordination might lead to more accessible metal sites | The bulkier carboxylate groups can sometimes block metal sites |

The stronger and more versatile coordination of carboxylate groups generally leads to the formation of more stable and robust MOFs. However, the linear and less sterically demanding nature of the nitrile group in this compound could lead to novel framework topologies and potentially more accessible metal sites for applications such as catalysis. The exploration of biphenyl-based dinitrile linkers like this compound remains a promising area for the design of new functional MOF materials.

Advanced Applications of 4,4 Biphenyldiacetonitrile Derived Materials

Photocatalysis and Environmental Remediation

Covalent Triazine Frameworks derived from 4,4'-Biphenyldiacetonitrile, herein referred to as CTF-Biphenyl, are distinguished by their potential as metal-free, heterogeneous photocatalysts. Their semiconducting nature, characterized by appropriate band gaps and band-edge positions, allows them to absorb light and generate electron-hole pairs, which drive various redox reactions for environmental remediation and sustainable energy production.

Visible Light-Induced Hydrogen Production from Water

One of the most promising applications of CTF-Biphenyl is the photocatalytic production of hydrogen from water. These materials function as efficient photocatalysts for the hydrogen evolution reaction (HER) under visible light irradiation. rsc.orgnih.gov The conjugated structure of CTFs allows for broad light absorption, and their tunable electronic properties are critical for driving the water-splitting reaction. rsc.orgnih.gov

Research has shown that the photocatalytic performance of CTFs is highly dependent on their synthesis method and resulting structural characteristics, such as interlayer stacking. For instance, CTFs with an AA stacking arrangement have demonstrated enhanced interlayer overlapping of π-orbitals, which improves the separation and mobility of charge carriers, leading to significantly higher hydrogen evolution rates. rsc.orgnih.gov In a comparative study, a CTF with AA stacking exhibited a hydrogen evolution rate of 4691.73 μmol g⁻¹ h⁻¹, which was 37.4% higher than its counterpart with an AB stacking mode (3415.30 μmol g⁻¹ h⁻¹). rsc.orgnih.gov This highlights that precise control over the framework's structure during synthesis is key to optimizing photocatalytic activity. The stability of these materials is also a key advantage; some CTFs maintain their initial performance with only a slight decline after more than 30 hours of continuous reaction. rsc.orgnih.gov

| Material Stacking Mode | Hydrogen Evolution Rate (μmol g⁻¹ h⁻¹) | Performance Change After 8 Cycles (>32h) |

|---|---|---|

| CTF-AA | 4691.73 | Slight Decline |

| CTF-AB | 3415.30 | Retained 56.8% of initial rate |

Photocatalytic Hydrogen Peroxide Production

The synthesis of hydrogen peroxide (H₂O₂) through photocatalysis using water and atmospheric oxygen is a green and sustainable alternative to the conventional energy-intensive anthraquinone (B42736) process. Nitrogen-rich CTFs are excellent candidates for this application due to their ability to facilitate the two-electron oxygen reduction reaction (ORR). mdpi.comresearchgate.netresearchgate.net

While specific studies focusing solely on CTF-Biphenyl for H₂O₂ production are emerging, the performance of structurally similar triazine-based covalent organic frameworks (COFs) provides strong evidence of their potential. For example, triazine-based COFs incorporating pyridine (B92270) rings have demonstrated exceptional H₂O₂ production rates, reaching as high as 4244 μmol h⁻¹ g⁻¹ from pure water without any sacrificial agents under visible light. mdpi.com This high efficiency is attributed to the nitrogen-rich skeleton, which enhances light absorption, promotes O₂ adsorption, and facilitates the efficient separation of photogenerated charge carriers. mdpi.com The mechanism involves both the oxygen reduction reaction (ORR) and the water oxidation reaction (WOR), with some advanced frameworks achieving remarkable H₂O₂ production rates of over 74,000 μmol g⁻¹ h⁻¹ when a sacrificial agent is used. researchgate.net

Carbon Dioxide Photoreduction

The conversion of carbon dioxide (CO₂) into valuable chemical fuels using solar energy is a critical goal for mitigating greenhouse gas emissions and producing renewable energy. chemrxiv.org CTFs derived from this compound are being explored for this purpose. Their high porosity and large surface area allow for efficient CO₂ adsorption, while their photocatalytic properties drive its reduction into products like carbon monoxide (CO) or formic acid. chemrxiv.orgnih.govnih.gov

The performance of these materials can be significantly enhanced by incorporating co-catalysts or by designing the framework to include specific functional units. For instance, a pyrene-based CTF containing bipyridine moieties, when functionalized with a rhodium complex, efficiently catalyzed the photoreduction of CO₂ to formic acid with a productivity of 130 μmol h⁻¹ g⁻¹. chemrxiv.org Furthermore, CTF-Biphenyl has been successfully used as a filler material in mixed-matrix membranes for CO₂/CH₄ separation, demonstrating its strong interaction with CO₂ molecules. nih.govnih.gov With a 16 wt% loading of CTF-Biphenyl in a Matrimid® polymer matrix, the CO₂ permeability more than doubled compared to the pure polymer membrane while maintaining high selectivity, underscoring the material's affinity for CO₂. nih.govnih.gov This intrinsic capability for CO₂ capture is a crucial first step for efficient photoreduction.

Heterogeneous Photocatalysis Mechanisms

The photocatalytic activity of CTF-Biphenyl operates on the fundamental principles of semiconductor photocatalysis. The process is initiated when the material absorbs photons with energy equal to or greater than its band gap, leading to the generation of electron-hole pairs.

Excitation : The CTF absorbs a photon (hν), promoting an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind a hole (h⁺).

CTF + hν → CTF (e⁻ + h⁺)

Charge Separation and Transfer : The generated electrons and holes migrate to the surface of the catalyst. The efficiency of this step is critical and is enhanced by the high crystallinity and ordered structure of the CTF, which minimizes charge recombination. rsc.orgnih.gov

Redox Reactions : On the surface, the charge carriers participate in redox reactions.

Reduction : The electrons in the conduction band reduce adsorbed species. For hydrogen evolution, protons (H⁺) from water are reduced to hydrogen gas (H₂). For H₂O₂ production, molecular oxygen (O₂) is reduced. For CO₂ reduction, CO₂ molecules are reduced to CO, HCOOH, or other hydrocarbons.

Oxidation : The holes in the valence band oxidize a sacrificial electron donor (e.g., triethanolamine, benzyl (B1604629) alcohol) present in the solution. This step is crucial as it consumes the holes, preventing them from recombining with the electrons and thereby sustaining the photocatalytic cycle.

Optoelectronic and Photophysical Applications

The highly conjugated and ordered structure of materials derived from this compound not only imparts excellent photocatalytic properties but also leads to unique optoelectronic and photophysical behaviors, making them suitable for applications in sensors and light-emitting devices.

Tunable Emission Properties of COFs

Covalent Organic Frameworks, including those with biphenyl (B1667301) linkers, can be designed to exhibit tunable solid-state photoluminescence. While many COFs suffer from fluorescence quenching in the solid state due to π–π stacking and rotational energy dissipation, specific structural designs can activate and tune their emission. nih.gov

By modifying the building blocks and their linkages, the emission color of these frameworks can be systematically tuned from blue to green, yellow, and even near-white light. The photophysical properties, including the emission wavelength (λem) and fluorescence quantum yield (Φ), are highly sensitive to the electronic nature of the constituent molecules and the polarity of the surrounding environment. For example, certain biphenyl-containing fluorophores exhibit intense blue-to-green fluorescence with emission maxima ranging from 443 to 505 nm and quantum yields up to 49.1% in solution. nih.gov The emission can be red-shifted in more polar solvents, indicating a more polarized excited state. This tunability makes these materials highly attractive for applications in chemical sensing, where changes in the emission spectrum can be correlated to the presence of specific analytes. mdpi.com

| Compound Type | Emission Maxima (λem) | Fluorescence Quantum Yield (Φ) | Solvent |

|---|---|---|---|

| α-biphenylamino-2,2′-bipyridines | 443–505 nm | up to 49.1% | THF |

| Pt(II)-p-biphenyl Metallacycle 1 | 602 nm | 1.2 - 6.0% | CH₃CN |

| Pt(II)-p-biphenyl Metallacycle 2 | 581 nm | 1.2 - 6.0% | CH₃CN |

| Pt(II)-p-biphenyl Metallacycle 3 | 578 nm | 1.2 - 6.0% | CH₃CN |

Enhanced Quantum Yields and Fluorescence Lifetimes

Materials derived from this compound often exhibit valuable photophysical properties, including significant fluorescence quantum yields and extended fluorescence lifetimes. The quantum yield, which represents the efficiency of the fluorescence process, is defined as the ratio of photons emitted to photons absorbed. The biphenyl core of this compound provides a rigid and conjugated π-system that is fundamental to its fluorescent properties. Modifications to this core structure, such as the introduction of various donor and acceptor groups, can significantly influence these characteristics.

The fluorescence lifetime, τ, is another critical parameter that describes the average time a molecule remains in its excited state before returning to the ground state via fluorescence emission. This property is sensitive to the molecule's local environment and its intrinsic characteristics. For materials derived from biphenyl structures, both the quantum yield and the lifetime are affected by factors such as solvent polarity, temperature, and the presence of quenchers.

Research into biphenyl-based fluorophores has shown that structural modifications can lead to enhanced photophysical properties. For instance, the introduction of additional aromatic rings or functional groups can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the emission wavelength and intensity. In a study on α-(N-biphenyl)-substituted 2,2'-bipyridines, intense blue-to-green fluorescence was observed with quantum yields reaching up to 49.1% in THF solutions semanticscholar.org. The environment also plays a crucial role; a study of certain biphenyl derivatives showed a significant increase in fluorescence quantum yield in less polar solvents, indicating a sensitivity to the local environment fao.org.

The following table summarizes the photophysical properties of representative biphenyl-containing fluorescent dyes, illustrating the range of quantum yields and lifetimes that can be achieved in this class of materials.

| Compound Class | Solvent | Quantum Yield (Φf) | Fluorescence Lifetime (τ) | Source |

|---|---|---|---|---|

| α-(N-Biphenyl)-substituted 2,2'-Bipyridines | THF | Up to 0.491 | Not Specified | semanticscholar.org |

| Biphenylene Cyclic Trimer | Benzene (B151609) | 0.03 | Not Specified | acs.org |

| Biphenylene Cyclic Tetramer | Benzene | 0.04 | Not Specified | acs.org |

| Fluorescein Derivatives | Various | Variable | Variable | nih.govmdpi.com |

Two-Photon Absorption Capabilities

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, transitioning to a higher energy electronic state. This phenomenon is the foundation for various advanced applications, including 3D microfabrication, high-resolution biological imaging, and optical data storage nih.govacs.org. Materials derived from this compound are of interest for 2PA applications due to the inherent properties of the biphenyl π-system.

The 2PA cross-section (δ) is a measure of a molecule's ability to undergo two-photon absorption. Significant 2PA cross-sections are often found in molecules with characteristics such as an extended π-conjugated system, planarity, and donor-acceptor interactions nih.gov. The biphenyl core in this compound provides the conjugated backbone, while the terminal nitrile groups act as electron-withdrawing (acceptor) moieties. This structure can be further functionalized to create donor-π-acceptor-π-donor (D-π-A-π-D) or acceptor-π-donor-π-acceptor (A-π-D-π-A) quadrupolar molecules, which are known to exhibit enhanced 2PA properties mdpi.com.

Studies on bi- and ter-phenyl derivatives have demonstrated that the planarity of the chromophore is a crucial factor for enhancing 2PA activity. Enforcing planarity, for instance by bridging the phenyl rings, can lead to better π-orbital overlap and facilitate charge transfer, which is beneficial for nonlinear absorption nih.govacs.org. The nature of the terminal groups also plays a significant role. For example, quadrupolar bithiophenes with strong electron-donating (NPh2) or electron-withdrawing (SO2CF3) groups have been shown to be good two-photon absorbers in the near-infrared (NIR) range mdpi.com.

The delocalization of π-electrons across the molecular framework is key to achieving high nonlinear optical responses nih.gov. The nitrile groups in this compound contribute to this delocalization and can enhance the intramolecular charge transfer (ICT) character of the electronic transitions, which is often correlated with large 2PA cross-sections.

The table below presents theoretical and experimental 2PA data for various biphenyl-based chromophores, highlighting the impact of structural modifications on their nonlinear optical properties.

| Compound Type | Key Structural Feature | 2PA Cross-Section (δ) [GM] | Wavelength [nm] | Source |

|---|---|---|---|---|

| Biphenyl-based PPGs | Donor-acceptor biphenyl backbone | Up to 440 (uncaging cross-section) | Not Specified | researchgate.net |

| Planar Biphenyl Systems | -CH2 bridge | Enhanced activity | Not Specified | nih.govacs.org |

| Quadrupolar Bithiophenes | NPh2 terminal groups | Significant 2PA | NIR range | mdpi.com |

| Triphenylbenzene Derivatives | Branching with biphenyl units | Correlated with ICT | Not Specified | core.ac.uk |

Sensing and Molecular Recognition

Fluorescent Sensors for Chiral Analytes

The development of fluorescent sensors for the enantioselective recognition of chiral molecules is a significant area of research, with applications in pharmaceuticals, biology, and materials science. Materials derived from biphenyl structures, such as this compound, can serve as scaffolds for such sensors. The inherent chirality of some biphenyl derivatives, particularly those with axial chirality like 1,1'-bi-2-naphthol (B31242) (BINOL), makes them excellent candidates for creating chiral recognition platforms rsc.orgacs.org.

The principle behind these sensors is that the chiral recognition unit of the sensor interacts differently with the two enantiomers of a chiral analyte. This differential interaction leads to a measurable change in the fluorescence signal, such as an enhancement or quenching of emission, or a shift in the emission wavelength. For example, a BINOL-based fluorescent sensor was designed to exhibit very different fluorescent responses at two different wavelengths towards various chiral functional amines nih.govacs.org.

In one study, a chiral fluorescent sensor based on an H8-BINOL derivative showed high enantioselectivity towards phenylalanine. It was observed that L-phenylalanine significantly enhanced the fluorescence of the sensor, while D-phenylalanine had a negligible effect nih.govrsc.org. The enantioselective fluorescence enhancement ratio reached as high as 104.48, demonstrating the sensor's ability to effectively differentiate between the two enantiomers nih.govrsc.org.

While this compound itself is not chiral, it can be incorporated into larger, chiral supramolecular structures or functionalized with chiral moieties to induce enantioselectivity. The rigid biphenyl backbone provides a stable framework, and the nitrile groups can be involved in specific interactions with the analyte, contributing to the recognition process. The combination of a chiral scaffold with a fluorescent signaling unit allows for the sensitive detection and quantification of the enantiomeric composition of a sample.

The following table summarizes the performance of selected biphenyl-based chiral fluorescent sensors.

| Sensor Type | Analyte | Key Finding | Source |

|---|---|---|---|

| (R)-BINOL-based bis(naphthylimine) | Chiral functional amines | Dual response at two wavelengths for concentration and enantiomeric composition | nih.govacs.org |

| H8-BINOL derivative | D- and L-phenylalanine | High enantioselective fluorescence enhancement for L-phenylalanine (ef = 104.48) | nih.govrsc.org |

| BINOL-terpyridine-Cu(II) complex | Chiral amino alcohols | Enantioselective fluorescence enhancement and visual discrimination via gel collapsing | acs.org |

Supramolecular Interactions in Sensing Platforms

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is fundamental to the design of advanced sensing platforms. Materials derived from this compound can participate in a variety of supramolecular interactions, making them valuable components in the construction of chemical sensors. The key interactions include hydrogen bonding, π-π stacking, and ion-dipole interactions.

The biphenyl core of the molecule provides a large, electron-rich aromatic surface that is ideal for π-π stacking interactions with other aromatic molecules. This type of interaction is crucial for the formation of host-guest complexes and for the self-assembly of sensor components on a surface.

The nitrile (-C≡N) groups at the termini of this compound are particularly important for molecular recognition. The nitrogen atom possesses a lone pair of electrons and can act as a hydrogen bond acceptor, forming directional interactions with hydrogen bond donors on an analyte molecule nih.gov. These interactions are highly specific and contribute significantly to the selectivity of a sensor. Studies have shown that nitrile groups frequently participate in hydrogen bonding with protein residues, particularly backbone amide groups, and can also interact with water molecules within a binding site researchgate.netresearchgate.net. Beyond hydrogen bonding, the linear shape and electronic properties of the nitrile group allow it to engage in hydrophobic and dipole-dipole interactions, further stabilizing the sensor-analyte complex nih.govnih.gov.

In a sensing platform, these supramolecular interactions can lead to a detectable signal. For instance, the binding of a guest molecule to a host that includes a this compound-derived unit can alter the electronic properties of the system, resulting in a change in fluorescence or color. The formation of host-guest inclusion complexes can enhance the fluorescence of the guest molecules and improve their solubility, as observed in systems with cucurbit[n]urils rsc.org. The combination of multiple weak interactions often leads to high affinity and selectivity, which is the hallmark of effective molecular recognition.

The table below outlines the types of supramolecular interactions relevant to nitrile-containing sensing platforms.

| Interaction Type | Involving Group on this compound | Description | Source |

|---|---|---|---|

| Hydrogen Bonding | Nitrile group (N atom) | Acts as a hydrogen bond acceptor with donor groups (e.g., -OH, -NH) on the analyte. | nih.govresearchgate.net |

| π-π Stacking | Biphenyl core | Attractive, noncovalent interactions between aromatic rings. | General Supramolecular Chemistry |

| Ion-Dipole / Dipole-Dipole | Nitrile group (dipole moment) | Electrostatic interaction between the polar nitrile group and ions or other polar molecules. | rsc.org |

| Hydrophobic Interactions | Biphenyl core and nitrile group | Tendency of nonpolar groups to associate in aqueous solution. | researchgate.netnih.gov |

Energy Storage and Conversion Systems

Applications in Supercapacitors

Supercapacitors, also known as electrochemical capacitors, are energy storage devices that bridge the gap between conventional capacitors and batteries, offering high power density and long cycle life. The performance of a supercapacitor is largely determined by its electrode materials. Nitrile-based materials, including polymers and carbons derived from precursors like this compound, are promising candidates for supercapacitor electrodes due to their unique electronic properties and potential for creating high-surface-area, porous structures.

Carbon materials are widely used for supercapacitor electrodes because they store charge via the formation of an electric double-layer (EDL) at the electrode-electrolyte interface nih.govresearchgate.net. The capacitance is directly proportional to the electrochemically accessible surface area of the carbon material. This compound can serve as a precursor for nitrogen-containing porous carbons. During the carbonization process, the nitrile groups can introduce nitrogen atoms into the carbon lattice. This nitrogen doping is highly beneficial as it can enhance the capacitance in two ways: by improving the wettability of the carbon surface, which increases the accessible surface area for the electrolyte ions, and by introducing pseudocapacitance through Faradaic redox reactions involving the nitrogen functional groups nih.govnih.gov.

The following table provides examples of nitrile-based materials and their performance in supercapacitor applications.

| Material | Precursor/Component | Application | Key Performance Metric | Source |

|---|---|---|---|---|

| Nitrogen-doped Porous Carbon | Nitrogen-rich organic precursors (e.g., polyaniline, lignosulfonate) | EDLC Electrode | Specific capacitance up to 333.5 F/g | nih.gov |

| Polyaniline/CNT/NBR Composite | Acrylonitrile-butadiene rubber (NBR) | Flexible Electrode | Specific capacitance of 134.9 F/g | researchgate.net |

| Acrylonitrile Copolymer | Acrylonitrile and vinyltrimethoxysilane | Solid Polymer Electrolyte | Used in hybrid supercapacitor | mdpi.com |

| Activated Carbon Fibers | Polyacrylonitrile (PAN) | EDLC Electrode | High surface area and flexibility | researchgate.net |

Role in Advanced Energy Materials

Materials derived from this compound are emerging as promising candidates for various advanced energy storage applications. The inherent nitrogen content and the ability to form robust, porous structures make these materials particularly suitable for use in next-generation batteries and supercapacitors. The primary route to these energy materials is through the synthesis of Covalent Triazine Frameworks (CTFs), a class of porous organic polymers.

The trimerization of the nitrile groups in this compound (also known as 4,4'-biphenylcarbonitrile or DCBP) leads to the formation of highly stable, nitrogen-rich porous frameworks. acs.org These CTFs possess a unique combination of properties beneficial for energy storage, including high specific surface area, tunable pore architecture, and excellent electrochemical stability. rsc.org

Covalent Triazine Frameworks for Electrochemical Energy Storage

Research has demonstrated the potential of CTFs derived from this compound as high-performance electrode materials for potassium-ion batteries (KIBs). nih.govrsc.org The two-dimensional sheet-like structure and regular channels within these CTFs facilitate the reversible intercalation and deintercalation of potassium ions. nih.gov

A study on two homologous CTFs, designated as CTF-0 and CTF-1, synthesized from dicyanobiphenyl precursors, revealed that the pore size of the framework plays a crucial role in the K-ion storage behavior. CTF-0, with a smaller pore size, exhibited a higher reversible capacity and better rate capability compared to CTF-1. nih.gov This is attributed to the fact that the depotassiation process is exothermic for CTF-0, making the deintercalation of K-ions more feasible. rsc.org

The electrochemical performance of these CTF-based anodes in KIBs is summarized in the table below.

| Material | Current Density (A g⁻¹) | Specific Capacity (mAh g⁻¹) | Coulombic Efficiency (Initial Cycle) | Cycling Stability |

|---|---|---|---|---|

| CTF-0 | 0.05 | 152 | ~50% | Stable cycling with high capacity retention |

| CTF-0 | 0.1 | 135 | - | - |

| CTF-0 | 0.2 | 114 | - | - |

| CTF-0 | 0.5 | 84 | - | - |

| CTF-0 | 1.0 | 63 | - | - |

| CTF-1 | 0.05 | 73 | ~40% | Lower capacity retention compared to CTF-0 |

| CTF-1 | 0.1 | 63 | - | - |

| CTF-1 | 0.2 | 52 | - | - |

| CTF-1 | 0.5 | 39 | - | - |

| CTF-1 | 1.0 | 31 | - | - |

Data sourced from research on CTF anode materials for K-ion batteries. nih.gov

The initial charge-discharge curves for both CTFs show a plateau at approximately 1.4 V, which is characteristic of the formation of a solid electrolyte interphase (SEI) film. nih.gov The absence of obvious plateaus in subsequent cycles indicates good reversibility. nih.gov

Beyond potassium-ion batteries, the unique properties of this compound-derived porous materials suggest their potential application in other energy storage systems. For instance, CTFs synthesized from 4,4′-biphenylcarbonitrile have been investigated for hydrogen storage, demonstrating a capacity of 1.55 wt % H₂ at 1 bar and 77 K, which is another facet of energy storage. acs.org The high nitrogen content in these frameworks can also be beneficial for applications in supercapacitors and as anode materials in other types of ion batteries, such as sodium-ion and lithium-ion batteries, by providing additional active sites and enhancing conductivity. polyu.edu.hkmit.eduresearchgate.net

Advanced Characterization Methodologies and Spectroscopic Insights

Vibrational Spectroscopy for Structural Elucidation (e.g., Fourier Transform Infrared Spectroscopy)

The most prominent feature in the IR spectrum is the sharp and intense absorption band corresponding to the C≡N (nitrile) stretching vibration. This band is typically observed in the range of 2260-2220 cm⁻¹. The presence of this strong absorption provides clear evidence for the two nitrile functional groups within the molecule.

Vibrations associated with the biphenyl (B1667301) backbone also give rise to a series of characteristic peaks. The C-H stretching vibrations of the aromatic rings are expected in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically appear as a set of bands in the 1600-1450 cm⁻¹ region. Furthermore, the C-H in-plane and out-of-plane bending vibrations contribute to the complex pattern observed in the fingerprint region (below 1500 cm⁻¹), providing a unique spectral signature for the compound. The C-C stretching vibration between the two phenyl rings is also expected to be present, though it may be weaker and coupled with other vibrations.

A detailed analysis of the FTIR spectrum allows for the identification of these key functional groups and provides a vibrational fingerprint for 4,4'-Biphenyldiacetonitrile.

| Vibrational Mode | **Typical Frequency Range (cm⁻¹) ** | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Nitrile (C≡N) Stretch | 2260 - 2220 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-H In-plane Bending | 1300 - 1000 | Medium to Weak |

| C-H Out-of-plane Bending | 900 - 675 | Strong |

Nuclear Magnetic Resonance Spectroscopy for Molecular and Supramolecular Structure (e.g., ¹H NMR, ¹³C NMR, Cross-Polarization Magic Angle Spinning ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution and the solid state.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The protons on the biphenyl rings would give rise to signals in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the substitution pattern, the aromatic protons would likely appear as a set of doublets or multiplets, reflecting the coupling between adjacent protons. The methylene (B1212753) protons of the acetonitrile (B52724) groups (-CH₂CN) would appear as a sharp singlet, as they are chemically equivalent and have no adjacent protons to couple with. The chemical shift of these methylene protons would be influenced by the electron-withdrawing nitrile group and the aromatic ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, distinct signals would be observed for each unique carbon atom. The carbon atoms of the nitrile groups (C≡N) would resonate at a characteristic downfield chemical shift, typically in the range of 115-125 ppm. The carbon atoms of the biphenyl rings would appear in the aromatic region (approximately 120-145 ppm). Due to the molecule's symmetry, fewer signals than the total number of carbon atoms would be expected. The quaternary carbons of the biphenyl ring to which the cyanomethyl groups are attached would also have a distinct chemical shift. The methylene carbons (-CH₂CN) would appear at a higher field compared to the aromatic carbons.

Cross-Polarization Magic Angle Spinning (CP-MAS) ¹³C NMR: For solid-state analysis, CP-MAS ¹³C NMR is employed to obtain high-resolution spectra of solid samples. This technique is particularly useful for studying the supramolecular arrangement and packing of molecules in the crystalline state. The CP-MAS ¹³C NMR spectrum of this compound would provide insights into the crystallographic non-equivalence of carbon atoms that may be equivalent in solution. Differences in chemical shifts compared to the solution-state NMR can indicate specific intermolecular interactions and packing effects in the solid state.

| Nucleus | Typical Chemical Shift Range (ppm) | Expected Multiplicity |

| Aromatic Protons (¹H) | 7.0 - 8.0 | Doublets, Multiplets |

| Methylene Protons (-CH₂CN) (¹H) | ~3.8 - 4.2 | Singlet |

| Aromatic Carbons (¹³C) | 120 - 145 | Singlets (in decoupled spectrum) |

| Nitrile Carbon (C≡N) (¹³C) | 115 - 125 | Singlet (in decoupled spectrum) |

| Methylene Carbon (-CH₂CN) (¹³C) | ~20 - 30 | Singlet (in decoupled spectrum) |

Electronic Spectroscopy for Optical Properties (e.g., UV-Visible Spectroscopy, Photoluminescence Spectroscopy)

Electronic spectroscopy provides valuable information about the electronic transitions within a molecule and is crucial for understanding its optical properties.

UV-Visible Spectroscopy: The UV-Visible absorption spectrum of this compound, typically recorded in a solvent like acetonitrile, is characterized by strong absorption bands in the ultraviolet region. These absorptions are attributed to π → π* electronic transitions within the conjugated biphenyl system. The biphenyl chromophore exhibits characteristic absorption maxima, and the presence of the cyanomethyl substituents can cause a slight shift in the position and intensity of these bands compared to unsubstituted biphenyl. The extension of the conjugated system across the two phenyl rings leads to a bathochromic (red) shift of the absorption bands compared to benzene (B151609).

Photoluminescence Spectroscopy: Upon excitation with UV light, this compound can exhibit photoluminescence (fluorescence or phosphorescence). The emission spectrum provides information about the excited state of the molecule. The wavelength of the emitted light is typically longer (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. The fluorescence spectrum of this compound in solution would reveal the energy of its lowest singlet excited state. The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, can also be determined. These photoluminescent properties are of interest for applications in optoelectronic devices and as fluorescent probes.

| Technique | Parameter | Typical Observation |

| UV-Visible Spectroscopy | Absorption Maxima (λmax) | Strong absorptions in the UV region due to π → π* transitions of the biphenyl system. |

| Photoluminescence Spectroscopy | Emission Maxima (λem) | Emission in the UV or visible region, Stokes-shifted from the absorption. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. While this compound itself is a diamagnetic molecule with no unpaired electrons and is therefore EPR-silent, this technique is invaluable for studying its radical intermediates.

Upon chemical or electrochemical reduction, this compound can accept an electron to form a radical anion. The EPR spectrum of this radical anion would provide detailed information about the distribution of the unpaired electron spin density across the molecule. The spectrum would be characterized by a g-factor, which is a property of the radical, and hyperfine coupling to the magnetic nuclei within the molecule, primarily ¹H and ¹⁴N.

The hyperfine coupling constants (hfcs) are particularly informative. The coupling of the unpaired electron to the nitrogen nucleus of the nitrile group and to the various protons on the biphenyl rings would result in a complex splitting pattern in the EPR spectrum. By analyzing this pattern and simulating the spectrum, the magnitude of the hfcs can be determined. These values are directly proportional to the spin density at the respective nuclei, thus mapping out the electronic structure of the radical anion. Such studies are crucial for understanding the reactivity and electronic properties of the reduced species, which is relevant in the context of organic electronics and redox chemistry.

Electrochemical Characterization Techniques (e.g., Rotating Disk Electrode Measurements, Cyclic Voltammetry)

Electrochemical techniques are essential for probing the redox behavior of this compound, providing information on its electron transfer properties.

Cyclic Voltammetry (CV): Cyclic voltammetry is a widely used electrochemical method to study the reduction and oxidation processes of a molecule. A cyclic voltammogram of this compound, typically recorded in an organic solvent like acetonitrile with a supporting electrolyte, would reveal the potentials at which the molecule undergoes electron transfer. It is expected that the nitrile groups can be electrochemically reduced. The CV would likely show one or more reduction peaks corresponding to the formation of the radical anion and potentially a dianion at more negative potentials. The reversibility of these electron transfer processes can be assessed by the presence of corresponding oxidation peaks on the reverse scan. The peak potentials provide thermodynamic information about the redox states, while the peak currents can give insights into the kinetics of electron transfer and the diffusion of the molecule in solution.

Rotating Disk Electrode (RDE) Measurements: RDE voltammetry is a hydrodynamic technique that can be used to obtain more precise kinetic and mechanistic information about the electron transfer processes. By rotating the electrode at different speeds, the mass transport of the analyte to the electrode surface can be controlled. This allows for the determination of kinetic parameters such as the electron transfer rate constant and the diffusion coefficient of this compound. RDE measurements can complement the information obtained from cyclic voltammetry, providing a more complete picture of the electrochemical behavior.

| Technique | Parameter | Information Obtained |

| Cyclic Voltammetry | Reduction/Oxidation Potentials | Thermodynamic information about redox processes (formation of radical anions, etc.). |

| Cyclic Voltammetry | Peak Separation | Reversibility of electron transfer. |

| Rotating Disk Electrode | Limiting Current | Diffusion coefficient and concentration. |

| Rotating Disk Electrode | Koutecky-Levich Analysis | Electron transfer kinetics. |

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A successful single-crystal XRD analysis of this compound would provide a wealth of structural information.

The analysis would reveal the precise bond lengths, bond angles, and torsion angles within the molecule, confirming the connectivity and conformation. A key conformational parameter for biphenyl derivatives is the dihedral angle between the two phenyl rings. In the solid state, this angle is influenced by a balance between steric hindrance of the ortho-hydrogens, which favors a twisted conformation, and crystal packing forces, which may favor a more planar or a more twisted arrangement.

Furthermore, the crystal structure analysis would determine the space group and unit cell dimensions of the crystal lattice. It would also reveal the intermolecular interactions, such as C-H···N hydrogen bonds or π-π stacking interactions between the biphenyl rings of adjacent molecules, which govern the supramolecular assembly in the solid state. This information is crucial for understanding the material's physical properties, such as its melting point, solubility, and mechanical properties. The crystallographic data would be deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), providing a definitive structural reference for the compound.

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise 3D positions of all atoms in the molecule. |

| Bond Lengths and Angles | Geometric parameters of the molecular structure. |

| Torsion Angles | Conformational details, including the biphenyl dihedral angle. |

| Intermolecular Interactions | Nature of the packing forces in the crystal (e.g., hydrogen bonding, π-stacking). |

Computational and Theoretical Investigations of 4,4 Biphenyldiacetonitrile

Computational and theoretical chemistry provides powerful tools to investigate the properties and potential applications of molecules like 4,4'-Biphenyldiacetonitrile from first principles. These methods offer molecular-level insights that complement experimental findings, guiding the design of new materials and the understanding of complex chemical phenomena.

Future Research Directions and Translational Perspectives

Development of Novel 4,4'-Biphenyldiacetonitrile-Based Architectures

The unique linear and conjugated structure of this compound makes it an ideal candidate for the construction of sophisticated supramolecular and polymeric architectures. A primary area of investigation is its use as a linker in the synthesis of Covalent Organic Frameworks (COFs). These porous crystalline polymers are designed with atomic-level precision, and this compound serves as a functionalized bridging ligand.

For instance, through Knoevenagel condensation with aldehydes, this compound is integral to forming microporous organic networks. ossila.com A notable example involves the reaction of tri(4-formylphenyl)amine with this compound to create a visible-light-harvesting microporous COF. This material exhibits significant light absorption between 400–530 nm and emits vividly at 542 nm. ossila.com Such properties are highly desirable for applications in photocatalysis.

Furthermore, olefin-linked chiral Covalent Organic Frameworks (CCOFs) with two-dimensional layered tetragonal structures have been synthesized through the polycondensation of a chiral tetrabenzaldehyde with this compound. ossila.com The resulting framework can be chemically modified by reducing the olefin linkages to create a more stable C-C single bond linked framework, which retains its high crystallinity, porosity, and chemical stability in both acidic and basic conditions. ossila.com

Beyond COFs, future research will likely explore the use of this compound in the creation of other advanced architectures such as metal-organic frameworks (MOFs), porous organic polymers, and liquid crystals. The nitrile groups can be coordinated with metal centers in MOFs or polymerized to form novel polymeric materials with unique electronic and optical properties. The biphenyl (B1667301) core, a known mesogenic unit, suggests potential applications in liquid crystal technologies, where the molecular shape and polarity are critical for performance. ossila.comossila.commdpi.comnih.govrsc.org

Integration into Hybrid Materials and Composites

The incorporation of this compound into hybrid materials and composites is a promising avenue for creating materials with synergistic properties. By combining the organic, conjugated nature of this compound with inorganic components, researchers can develop materials with enhanced mechanical, thermal, and electronic characteristics.

Future directions in this area include the development of:

Polymer Composites: Dispersing this compound or its derivatives into polymer matrices could lead to composites with improved optical and electronic properties. The biphenyl unit can enhance the thermal stability and mechanical strength of the polymer, while the nitrile groups can be used to tune the dielectric properties or act as cross-linking sites.

Inorganic Nanoparticle Composites: Functionalizing the surface of inorganic nanoparticles, such as silica, titanium dioxide, or gold nanoparticles, with this compound can improve their dispersibility in organic matrices and introduce new functionalities. mdpi.comnih.gov For example, a composite of a COF derived from this compound with a TiO2–Pt co-catalyst has shown promising activity and stability as a photocatalytic system for visible light-induced hydrogen production from water. ossila.com

Hybrid Films and Coatings: Thin films and coatings incorporating this compound could find applications in optoelectronic devices. The compound's electronic properties, combined with the processability of polymers or the stability of inorganic layers, could lead to the development of novel sensors, light-emitting diodes (LEDs), or photovoltaic cells.

The key to successful integration lies in understanding and controlling the interfacial interactions between this compound and the other components of the hybrid material.

Advanced Functionalization Strategies for Enhanced Performance

To further tailor the properties of this compound for specific applications, advanced functionalization strategies are being explored. These strategies can target either the biphenyl core or the terminal nitrile groups, allowing for a high degree of molecular engineering. jddtonline.info

Modification of the Biphenyl Core:

Introduction of Substituents: Attaching various functional groups (e.g., alkyl, alkoxy, or halogen groups) to the biphenyl rings can alter the molecule's solubility, liquid crystalline properties, and electronic characteristics. This can be crucial for optimizing its performance in devices like organic light-emitting diodes (OLEDs) or liquid crystal displays (LCDs). researchgate.netwikipedia.orgnewhavendisplay.comnih.govscispace.com

Extension of Conjugation: Synthesizing derivatives with larger aromatic systems can red-shift the absorption and emission spectra, which is beneficial for applications in optoelectronics.

Modification of the Acetonitrile (B52724) Groups:

Hydrolysis and Transformation: The nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines. These transformations open up new avenues for polymerization and covalent attachment to other molecules or surfaces.

Cyclization Reactions: The nitrile groups can participate in cyclization reactions to form heterocyclic rings, leading to novel compounds with potentially enhanced thermal stability and unique photophysical properties.

These functionalization strategies will enable the creation of a diverse library of this compound derivatives with a wide range of properties, expanding their potential applications.

Scalability and Industrial Viability of Synthesis and Application

For this compound and its derivatives to move from laboratory curiosities to commercially viable materials, the development of scalable and cost-effective synthesis methods is paramount. Current research focuses on optimizing reaction conditions, exploring continuous flow processes, and utilizing efficient catalytic systems to improve yields and reduce waste. whiterose.ac.ukyoutube.comresearchgate.net

A thorough techno-economic analysis is crucial to assess the industrial viability of these processes. tue.nlnih.govbip-europe.euresearchgate.net This involves evaluating the cost of raw materials, energy consumption, and capital investment against the potential market value of the final products. The development of greener synthesis routes that minimize the use of hazardous solvents and reagents will also be a key factor in ensuring the long-term sustainability and economic feasibility of large-scale production. whiterose.ac.uk

The table below outlines key considerations for the scalability and industrial viability of this compound production.

| Factor | Key Considerations |